molecular formula C13H14ClN3O4S B2432003 8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021050-21-4

8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2432003
CAS No.: 1021050-21-4
M. Wt: 343.78
InChI Key: RYURJFKCNVPORM-UHFFFAOYSA-N
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Description

8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with a chlorobenzenesulfonyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Triaza Group: The triaza group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with the spirocyclic intermediate.

    Sulfonylation: The final step involves the sulfonylation of the compound with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them into amines or thiols, respectively.

    Substitution: The chlorobenzene moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also allow the compound to fit into specific binding sites on target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-(2-Fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    8-(2-Methylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains a methyl group instead of chlorine, potentially affecting its chemical properties and applications.

Uniqueness

  • The presence of the chlorobenzenesulfonyl group in 8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione imparts unique chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific interactions that may enhance the compound’s efficacy in certain applications.

Properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c14-9-3-1-2-4-10(9)22(20,21)17-7-5-13(6-8-17)11(18)15-12(19)16-13/h1-4H,5-8H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYURJFKCNVPORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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